4-Ethynyl-2-methoxythiazole
Description
4-Ethynyl-2-methoxythiazole is a substituted thiazole derivative featuring a methoxy group at position 2 and an ethynyl group at position 3. The thiazole core, a five-membered aromatic heterocycle containing sulfur and nitrogen, is known for its versatility in medicinal chemistry and materials science. The ethynyl group (C≡CH) introduces sp-hybridized carbon, enabling reactivity in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it a valuable precursor for synthesizing complex derivatives . The methoxy group enhances solubility and influences electronic properties via electron donation.
Properties
Molecular Formula |
C6H5NOS |
|---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
4-ethynyl-2-methoxy-1,3-thiazole |
InChI |
InChI=1S/C6H5NOS/c1-3-5-4-9-6(7-5)8-2/h1,4H,2H3 |
InChI Key |
UDBHHKNSIABVAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CS1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-methoxy-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the ethynyl and methoxy groups. One common method involves the reaction of 2-methoxy-1,3-thiazole with an ethynylating agent under suitable conditions. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 4-ethynyl-2-methoxy-1,3-thiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-methoxy-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated thiazoles or thiazole derivatives with various functional groups.
Scientific Research Applications
4-Ethynyl-2-methoxy-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-ethynyl-2-methoxy-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Thiazole vs. Benzothiazole
The benzothiazole derivative 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () incorporates a fused benzene ring, enhancing conjugation and planarity compared to monocyclic thiazoles. In contrast, 4-Ethynyl-2-methoxythiazole’s smaller thiazole core offers greater synthetic flexibility for functionalization at the ethynyl position .
Substituent Effects
Ethynyl vs. Hydrazone/Hydrazine Groups
The hydrazone-containing compound 2-[(2E)-2-(4-Methoxybenzylidene)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole () and 4-(4-Methoxyphenyl)-2(3H)-thiazolone hydrazone () feature nitrogen-rich substituents. These groups enable chelation with metal ions and participation in hydrogen bonding, which can enhance binding to biological targets like enzymes. However, the ethynyl group in this compound provides distinct reactivity for covalent modifications, such as triazole formation via click chemistry, a feature absent in hydrazone derivatives .
Aryl and Acetamide Substituents
The thiazole-triazole acetamide derivatives (e.g., 9a–9e, ) bear aryl groups (e.g., 4-bromophenyl in 9c) and acetamide linkages. For instance, docking studies for 9c suggest strong interactions with active sites due to halogen bonding from the bromine atom. In contrast, this compound’s compact structure may favor pharmacokinetic properties like metabolic stability .
Physical and Spectroscopic Properties
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